4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid
Overview
Description
“4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid” is a chemical compound with the CAS Number: 1017021-25-8 . It has a molecular weight of 287.34 and its IUPAC name is 4-{[4-(aminocarbonyl)benzyl]sulfanyl}benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) . This code provides a detailed representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.34 . It is a powder that is stored at room temperature .Scientific Research Applications
Photoredox Catalysis
A study investigated the use of sulfur-containing carboxylic acids (SCCA), including compounds similar to "4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid," as electron donors in photoinduced free-radical polymerizations. These SCCAs, when paired with 4-carboxybenzophenone (CB) as a sensitizer, were found to initiate polymerization processes efficiently. The research highlights the role of such compounds in developing advanced materials through photopolymerization, emphasizing their potential in creating polymers with specific properties (Wrzyszczyński et al., 2000).
Coordination Chemistry
In coordination chemistry, "this compound" and similar derivatives have been utilized to synthesize novel coordination polymers. For instance, a silver(I) coordination polymer based on an asymmetric flexible N-donor carboxylate ligand was synthesized, showing unique structural features and potential applications in material science for their thermal stability and luminescence properties (Zhang et al., 2014).
Electrochemical Studies
The electrochemical behavior of compounds closely related to "this compound" has been explored, particularly in the context of azo bond cleavage. This research provides insights into the electrochemical properties of such compounds, which can be pivotal in designing electrochemical sensors or in environmental remediation processes (Mandić et al., 2004).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel chemical entities using "this compound" and its derivatives as key intermediates. These compounds have shown potential in various biological applications, including antimicrobial activity, highlighting their importance in medicinal chemistry and drug discovery (Mange et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(4-carbamoylphenyl)methylsulfanyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMWXCDPOMIQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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